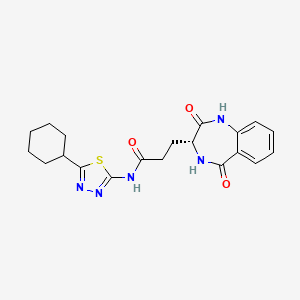![molecular formula C23H28N6O2 B11130132 (2-imino-10-methyl-5-oxo-1-prop-2-enyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-piperidylethyl)carboxamide](/img/structure/B11130132.png)
(2-imino-10-methyl-5-oxo-1-prop-2-enyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-piperidylethyl)carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé “(2-imino-10-méthyl-5-oxo-1-prop-2-ényl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-pipéridyléthyl)carboxamide” est une molécule organique complexe qui présente de multiples systèmes cycliques fusionnés et groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique plusieurs étapes, y compris la formation des systèmes cycliques fusionnés et l’introduction de groupes fonctionnels. Une voie de synthèse possible pourrait impliquer :
Formation du noyau Pyridino[2,3-d]pyridino[1,2-a]pyrimidine : Cela peut être réalisé par un processus de cyclisation en plusieurs étapes à partir de dérivés simples de pyridine et de pyrimidine.
Introduction du groupe Prop-2-ényle : Cela peut être fait par une réaction de Heck, où un halogénure de prop-2-ényle est couplé à la structure de base en présence d’un catalyseur au palladium.
Formation des groupes Imino et Oxo : Ces groupes fonctionnels peuvent être introduits par des réactions d’oxydation et d’imination sélectives.
Attachement du carboxamide Pipéridyléthyle : Cela peut être réalisé par une réaction de couplage d’amide en utilisant une amine pipéridyléthyle et un dérivé d’acide carboxylique de la structure de base.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de conditions de réaction évolutives.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes imino et prop-2-ényle.
Réduction : Les réactions de réduction peuvent cibler le groupe oxo, le convertissant en groupe hydroxyle.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau de la partie carboxamide pipéridyléthyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l’hydrure de lithium et d’aluminium (LiAlH₄) peuvent être utilisés.
Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés dans des réactions de substitution en milieu basique.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe imino pourrait donner un dérivé nitro, tandis que la réduction du groupe oxo pourrait donner un dérivé hydroxyle.
Applications de la recherche scientifique
Chimie
Le composé peut être utilisé comme bloc de construction en synthèse organique, en particulier dans la construction de structures polycycliques complexes.
Biologie
En recherche biologique, le composé pourrait être étudié pour son potentiel en tant que pharmacophore, étant donné ses multiples groupes fonctionnels et systèmes cycliques.
Médecine
Industrie
Dans le secteur industriel, le composé pourrait être utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de ses caractéristiques structurelles uniques.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of complex polycyclic structures.
Biology
In biological research, the compound could be investigated for its potential as a pharmacophore, given its multiple functional groups and ring systems.
Medicine
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mécanisme D'action
Le mécanisme par lequel ce composé exerce ses effets dépendrait de ses interactions spécifiques avec les cibles moléculaires. Les cibles potentielles pourraient inclure les enzymes, les récepteurs et les acides nucléiques. Les multiples groupes fonctionnels et systèmes cycliques du composé permettent des interactions diverses, y compris les liaisons hydrogène, l’empilement π-π et les interactions hydrophobes.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2-imino-10-méthyl-5-oxo-1-prop-2-ényl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-pipéridyléthyl)carboxamide
- (2-imino-10-méthyl-5-oxo-1-prop-2-ényl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-pipéridyléthyl)carboxamide
Propriétés
Formule moléculaire |
C23H28N6O2 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
6-imino-11-methyl-2-oxo-N-(2-piperidin-1-ylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H28N6O2/c1-3-10-28-19(24)17(22(30)25-9-14-27-11-5-4-6-12-27)15-18-21(28)26-20-16(2)8-7-13-29(20)23(18)31/h3,7-8,13,15,24H,1,4-6,9-12,14H2,2H3,(H,25,30) |
Clé InChI |
UFUSPJQKUVUGJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCCN4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11130053.png)
![1-benzyl-3-hydroxy-5-(3-hydroxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130059.png)

![3-(4-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B11130070.png)
![methyl 5-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11130074.png)
![3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130087.png)
![N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11130092.png)
![5-(4-Fluorophenyl)-2,7-bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11130101.png)
![5-{(Z)-1-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one](/img/structure/B11130109.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11130111.png)
![7-Methyl-1-(3-nitrophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11130121.png)
![2-(2-methoxyphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11130124.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130140.png)
